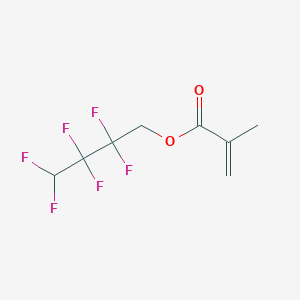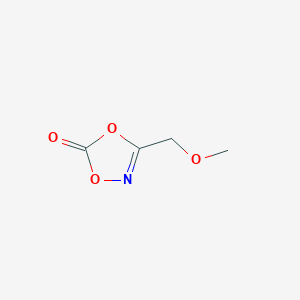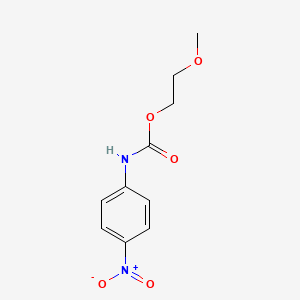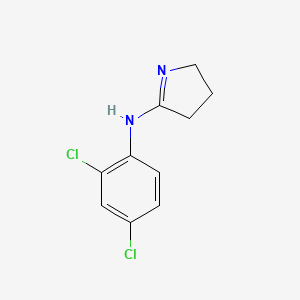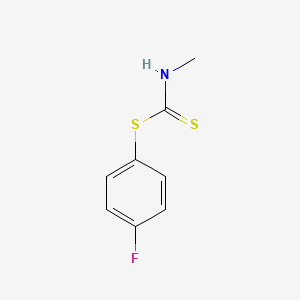
4-Fluorophenyl methylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl methylcarbamodithioate is an organosulfur compound characterized by the presence of a fluorophenyl group attached to a methylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl methylcarbamodithioate typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium hydroxide or sodium hydroxide to facilitate the formation of the carbamodithioate group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorophenyl methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Fluorophenyl methylcarbamodithioate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent attachment, altering their function and stability.
Comparación Con Compuestos Similares
- 4-Fluorophenyl methylcarbamate
- 4-Fluorophenyl methylthiocarbamate
- 4-Fluorophenyl methylcarbamothioate
Comparison: 4-Fluorophenyl methylcarbamodithioate is unique due to the presence of both a fluorophenyl group and a carbamodithioate moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carbamodithioate group enhances its ability to form covalent bonds with proteins, making it a valuable tool in biochemical research.
Propiedades
Número CAS |
51098-01-2 |
|---|---|
Fórmula molecular |
C8H8FNS2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C8H8FNS2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clave InChI |
JGPVWPXWBRQPBR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)SC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


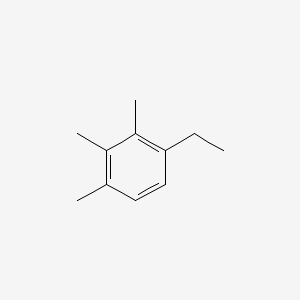
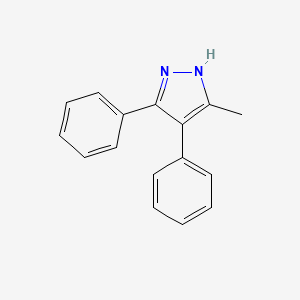
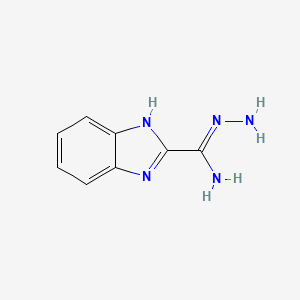
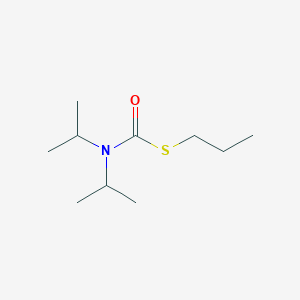
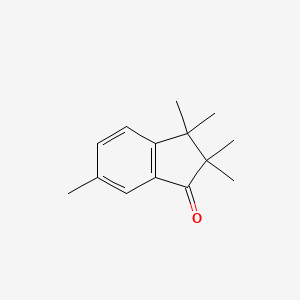
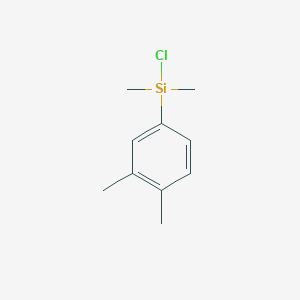
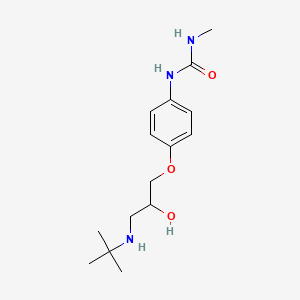
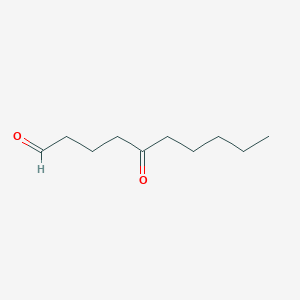
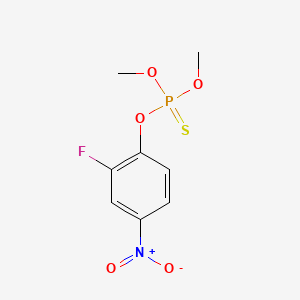
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
